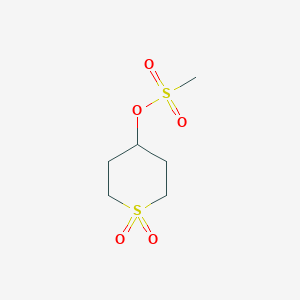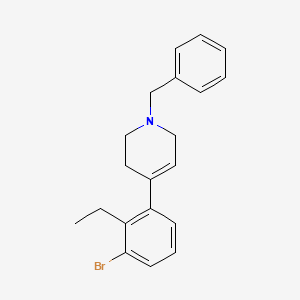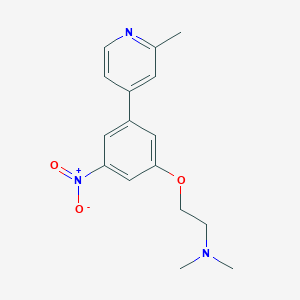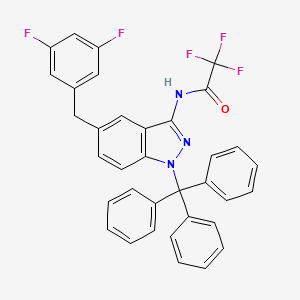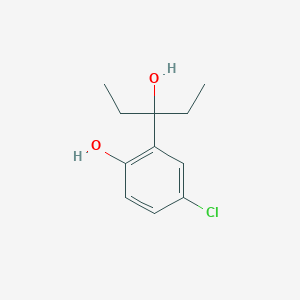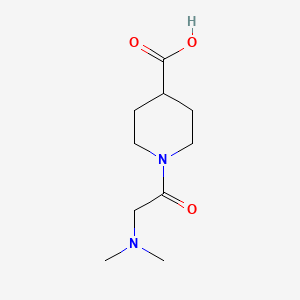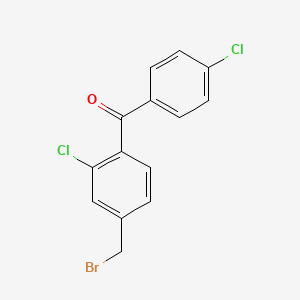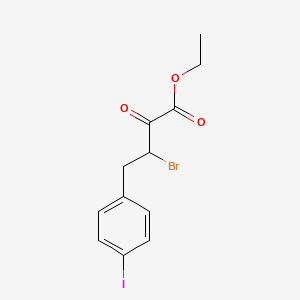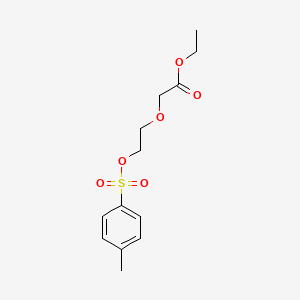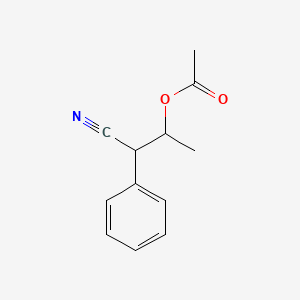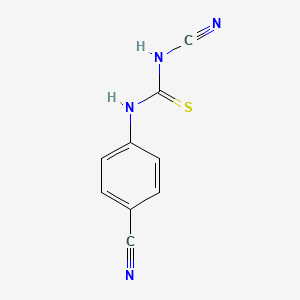
N-Cyano-N'-(4-cyanophenyl)-Thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
科学的研究の応用
N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
作用機序
The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the cyano groups.
N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.
N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.
Uniqueness
N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C9H6N4S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC名 |
1-cyano-3-(4-cyanophenyl)thiourea |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |
InChIキー |
KUDUVNLFJZOSPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)NC(=S)NC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)
